5-(3-Chloropropyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(3-chloropropyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c10-5-1-4-8-11-9(12-13-8)7-3-2-6-14-7/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPNCXIRVQGVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene-substituted hydrazide with a chloropropyl-substituted nitrile oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The compound has shown potential as an anticancer agent. Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxicity against various cancer cell lines. For example, studies have demonstrated that compounds with similar oxadiazole structures inhibit cellular proliferation in hepatocellular carcinoma and lung cancer cell lines by targeting DNA replication and cell division mechanisms . The introduction of thiophene moieties enhances the biological activity of these compounds, making them promising candidates for further development in cancer therapeutics .
Antimicrobial Properties
Compounds containing the oxadiazole structure are known for their antimicrobial properties. A study highlighted the synthesis of several 1,3,4-oxadiazole derivatives that displayed significant antibacterial and antifungal activities . The presence of thiophene in these compounds contributes to their efficacy against a range of microbial pathogens, suggesting that 5-(3-Chloropropyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole could similarly possess potent antimicrobial effects.
Organic Electronics
This compound has potential applications in organic electronics due to its electronic properties. The incorporation of thiophene rings can enhance charge transport properties in organic semiconductors, making it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. Research into the synthesis of thiophene-linked oxadiazoles emphasizes their role as effective materials for electronic applications due to their favorable energy levels and stability .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the oxadiazole ring and substituents can significantly affect biological activity. For instance, varying the alkyl chain length or introducing different halogens can enhance cytotoxicity or selectivity against specific cancer types .
Case Studies
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the thiophene and oxadiazole rings contributes to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) 3-(4-tert-Butylphenyl)-5-chloromethyl-1,2,4-oxadiazole (CAS 175204-40-7)
- Structure : The oxadiazole core is substituted with a bulky tert-butylphenyl group and a chloromethyl moiety.
- The chloromethyl group offers a shorter, more rigid halogenated site, whereas the chloropropyl chain allows for regioselective modifications (e.g., alkylation or elimination reactions).
- Applications : Likely used in agrochemicals or polymer additives due to its stability and hydrophobicity .
b) 5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (HC-6509)
- Structure : Features electron-withdrawing nitro and chlorophenyl groups.
- Key Differences :
- Nitro groups increase electron deficiency, enhancing reactivity in electrophilic aromatic substitution—a contrast to the electron-rich thiophene in the target compound.
- The rigid aromatic substituents may favor applications in explosives or photoactive materials, whereas the thiophene in the target compound could enable pi-stacking in bioactive molecules .
b) Physical and Electronic Properties
| Property | Target Compound | 3-(4-tert-Butylphenyl)-5-chloromethyl-oxadiazole | HC-6509 (3-nitrophenyl variant) |
|---|---|---|---|
| Molecular Formula | C₉H₉ClN₂OS | C₁₃H₁₅ClN₂O | C₁₄H₈ClN₃O₃ |
| Solubility | Moderate in DMSO/water | Low (hydrophobic tert-butyl) | Low (nitro groups reduce polarity) |
| Reactivity | Chloropropyl as leaving group | Chloromethyl for SN2 reactions | Nitro groups for reduction |
Commercial and Industrial Relevance
- Pricing : The target compound’s high cost (€531.00 for 500mg) reflects the challenges of introducing thiophene and chloropropyl groups, whereas simpler oxadiazoles (e.g., nitro derivatives) are priced lower due to scalable syntheses .
- Applications: Target Compound: Potential use in pharmaceuticals (e.g., kinase inhibitors leveraging thiophene’s aromaticity) or conductive polymers. Nitro Derivatives: Explosives, dyes, or corrosion inhibitors due to nitro group reactivity .
Biological Activity
5-(3-Chloropropyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, drawing on various studies to highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring substituted with a chloropropyl group and a thiophene moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example, derivatives containing the oxadiazole nucleus have shown effectiveness against various bacterial strains. In particular, compounds with electron-withdrawing groups like chlorides enhance antibacterial activity due to increased electron deficiency, which may improve binding affinity to bacterial targets .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 16 |
| S. aureus | 8 | |
| P. aeruginosa | 32 |
Antitumor Activity
The antitumor potential of oxadiazole compounds has been documented extensively. For instance, derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicate that modifications in the substituents can lead to varying degrees of cytotoxicity.
Case Study: Antitumor Evaluation
A study evaluated the cytotoxic effects of several oxadiazole derivatives against different cancer cell lines using the MTT assay. The compound exhibited IC50 values ranging from 0.010 µM to 18.50 µM across different cell lines .
Table 2: Antitumor Activity of Selected Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.0 |
| A549 | 10.0 | |
| HT-29 | 8.0 |
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole compounds is significantly influenced by their structure. The introduction of various substituents on the oxadiazole ring can enhance or diminish activity:
- Electron-Withdrawing Groups: Such as halogens (e.g., Cl) increase activity.
- Alkyl Substituents: Influence lipophilicity and cellular uptake.
Research shows that specific configurations and substitutions can lead to improved pharmacokinetic properties and enhanced therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for preparing 5-(3-chloropropyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, and how can purity be optimized?
The compound is typically synthesized via cyclization reactions involving thiophene-containing precursors and chloropropyl derivatives. A common approach involves reacting a thiophene-2-carboxamide intermediate with 3-chloropropyl nitrile under acidic conditions (e.g., POCl₃) at elevated temperatures (80–90°C) . Post-synthesis purification often employs column chromatography (silica gel, heptane:isopropyl acetate gradients) or recrystallization from DMSO/water mixtures to achieve >95% purity . Continuous flow reactors may enhance yield and reduce by-products in scaled-up syntheses .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this oxadiazole derivative?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the thiophene and chloropropyl substituents. For example, the thiophene protons typically appear as a multiplet at δ 7.2–7.8 ppm, while chloropropyl protons resonate at δ 3.6–4.2 ppm .
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress (e.g., silica gel plates with ethyl acetate/hexane eluents, Rf ≈ 0.6) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (expected ~256.7 g/mol) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in aqueous buffers. Stability studies suggest decomposition above 150°C, requiring storage at –20°C under inert atmospheres . Pre-formulation strategies, such as co-solvency with cyclodextrins, may enhance aqueous solubility for biological testing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?
SAR analysis of analogous oxadiazoles reveals that:
- The 3-chloropropyl group enhances cellular permeability but may increase off-target toxicity.
- Thiophene substitution at the 3-position is critical for apoptosis induction, as seen in related compounds with IC₅₀ values of 9.1–1000 μM .
- Replacement of the chloropropyl chain with pyridyl or trifluoromethyl groups improves target selectivity (e.g., TIP47 inhibition in breast cancer models) .
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| Chloropropyl → Pyridyl | Improved target binding (ΔG = −19.10 kcal/mol) | |
| Thiophene → Bromothiophene | Increased IC₅₀ (9.1 μM → 1000 μM) |
Q. What methodologies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies in IC₅₀ values (e.g., 9.1 μM vs. 1000 μM) may arise from differences in:
Q. How can crystallographic data (e.g., SHELX-refined structures) address challenges in molecular docking studies?
Single-crystal X-ray diffraction (via SHELXL) resolves ambiguities in bond angles and torsional conformations, improving docking accuracy. For example, SHELX-refined structures of similar oxadiazoles reveal planar thiophene-oxadiazole cores, enabling precise alignment with enzyme active sites (e.g., phospholipase C-γ2) . High-throughput phasing pipelines using SHELXC/D/E are recommended for handling twinned or low-resolution data .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic assays: Measure inhibition constants (Ki) under varying substrate concentrations. For phospholipase C-γ2, a Ki < 10 μM indicates competitive binding .
- Cellular thermal shift assays (CETSA): Confirm target engagement by monitoring protein stability shifts post-treatment.
- RNA interference: Silencing putative targets (e.g., TIP47) validates functional relevance in apoptosis pathways .
Q. How can solubility and formulation challenges be addressed for in vivo pharmacokinetic studies?
- Prodrug design: Introduce hydrolyzable groups (e.g., esters) to the chloropropyl chain for improved bioavailability.
- Nanoformulation: Encapsulation in PEGylated liposomes enhances plasma half-life, as demonstrated for related triazole derivatives .
- Metabolic profiling: LC-MS/MS tracks metabolites in serum, identifying stability bottlenecks (e.g., CYP450-mediated degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
